5-Fluoro-1,3-dihydrobenzoimidazol-2-one, commonly referred to as 5-fluorouracil (5-FUra), is a potent anticancer drug with a broad spectrum of activity against various malignancies. The primary mode of action of 5-FUra was traditionally thought to be through the inhibition of thymidylate synthetase, thereby interfering with DNA replication. However, recent studies have uncovered alternative mechanisms that contribute to its antiproliferative effects, expanding our understanding of how this drug operates at the molecular level1.
Beyond its anticancer properties, 5-fluorouracil derivatives have been explored for their potential as antimicrobial agents. A series of 5-fluorouracil benzimidazoles were synthesized and evaluated for their antibacterial and antifungal activities. Some compounds exhibited significant antimicrobial activities, with one derivative, 3-fluorobenzyl benzimidazole (compound 5c), showing remarkable activity against Saccharomyces cerevisiae, MRSA, and Bacillus proteus. The mechanism proposed for this antimicrobial effect involves the intercalation of compound 5c into DNA, potentially blocking DNA replication. Molecular docking studies suggest that compound 5c binds with DNA topoisomerase IA, which is essential for DNA replication and transcription3.
The modification of drug molecules through fluorination is a common strategy to enhance bioavailability. A study focusing on inhibitors targeting methionyl-tRNA synthetase of Trypanosoma brucei identified 5-fluoroimidazo[4,5-b]pyridine as a privileged fragment that improves central nervous system bioavailability. Incorporating this fluorinated fragment into inhibitors not only maintained but in some cases improved their efficacy, demonstrating the potential of fluorination in drug design for trypanosomal infections4.
Another interesting application of 5-fluoroimidazole derivatives is in the synthesis of analogues for thyrotropin-releasing hormone (TRH). Although the 5-fluoroimidazole analogue of TRH did not bind to rat pituitary cells or stimulate prolactin release, it mimicked the natural hormone's cardiovascular responses in the central nervous system. This suggests that 5-fluoroimidazole derivatives could have potential applications in modulating cardiovascular functions2.
This compound falls under the category of heterocyclic compounds, specifically within the benzimidazole family. Benzimidazoles are characterized by a fused benzene and imidazole ring structure, which contributes to their biological activity. The introduction of a fluorine atom at the 5-position enhances its pharmacological profile by potentially improving metabolic stability and binding affinity to biological targets.
The synthesis of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one can be achieved through several methods, often involving the modification of existing benzimidazole derivatives. One common approach includes the following steps:
For instance, one synthesis method described in patent literature involves a coupling reaction between specific amines and carboxylic acids under controlled conditions to facilitate the formation of the desired compound .
The molecular structure of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one can be represented as follows:
The presence of fluorine enhances lipophilicity and can influence the electronic properties of the molecule, potentially affecting its interaction with biological targets.
5-Fluoro-1,3-dihydrobenzoimidazol-2-one participates in various chemical reactions that can modify its structure or enhance its activity:
These reactions are essential for developing analogs with improved pharmacological properties .
The mechanism of action for 5-Fluoro-1,3-dihydrobenzoimidazol-2-one primarily involves its role as an inhibitor of specific enzymes related to cancer proliferation. For example:
The IC50 values for inhibition demonstrate its effectiveness; for instance, one study reported an IC50 value of approximately 43.7 nM against PARP-1 .
The physical and chemical properties of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one include:
These properties are crucial for determining its formulation and delivery in pharmaceutical applications .
5-Fluoro-1,3-dihydrobenzoimidazol-2-one has several notable applications:
The ongoing exploration into its derivatives continues to reveal potential new applications in both medicinal chemistry and therapeutic interventions .
The compound is systematically named 5-Fluoro-1,3-dihydrobenzoimidazol-2-one according to IUPAC conventions, reflecting its benzimidazole core with a fluorine substituent at the 5-position and a carbonyl group at the 2-position [5]. Its molecular formula is C₇H₅FN₂O, with a molecular weight of 152.13 g/mol [2] [5]. Key structural features include:
The fluorine atom’s strong electron-withdrawing nature influences the compound’s electron distribution, enhancing the acidity of the N-H protons and the electrophilicity of the carbonyl carbon. Predicted physicochemical properties include a density of 1.366 g/cm³ and a high melting point (300°C), consistent with strong intermolecular interactions in the solid state [5].
While experimental spectroscopic data for this specific compound is limited in the provided sources, analogous benzimidazolone derivatives and computational insights allow for robust predictions:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) SpectroscopyCritical absorptions include:
Mass Spectrometry (MS)The molecular ion peak at m/z 152.03 (M⁺) confirms the molecular weight. Major fragments arise from:
Table 1: Predicted NMR Chemical Shifts
Atom Position | δ(¹H) (ppm) | δ(¹³C) (ppm) |
---|---|---|
N1-H | 10.8 (s, br) | – |
C4-H | 6.9–7.0 (d) | 115.2 |
C5-F | – | 158.1* |
C6-H | 7.2–7.3 (d) | 120.5 |
C7-H | 6.8–6.9 (t) | 112.3 |
C2=O | – | 159.7 |
*¹³C chemical shift for C5 includes substituent effects of fluorine.
Single-crystal X-ray diffraction reveals a planar benzimidazolone core with intermolecular hydrogen bonds dominating the solid-state architecture [5]. Key structural features include:
Table 2: Crystallographic Parameters
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
Hydrogen Bond (N-H···O) | 2.88 Å (N···O) |
Torsion Angle (C-N-C=O) | 0.5° (near coplanar) |
These interactions are analogous to those in the 5-fluorouracil-proline cocrystal, where N-H···O bonds direct lattice stability, as validated by terahertz spectroscopy and density functional theory (DFT) [4].
The compound exhibits prototropic tautomerism, with two dominant forms:
Table 3: Tautomeric Equilibrium Properties
Tautomer | Relative Energy (kcal/mol) | Stabilizing Factors |
---|---|---|
2-Oxo | 0 (reference) | Resonance; N-H···O H-bonding |
2-Hydroxy | +3.5 (estimated) | Aromaticity; O-H···N H-bonding |
Conformational Dynamics:
The fluorine atom’s electron-withdrawing nature further polarizes the N-H bonds, increasing their hydrogen-bond donor strength and favoring extended networks in condensed phases—consistent with the high melting point observed [5].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8